Dazoxiben glucuronide

Description

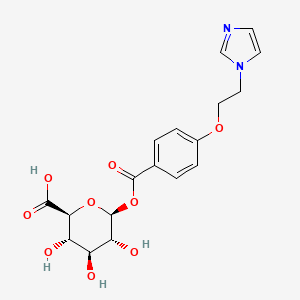

Structure

2D Structure

3D Structure

Properties

CAS No. |

82345-75-3 |

|---|---|

Molecular Formula |

C18H20N2O9 |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-imidazol-1-ylethoxy)benzoyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C18H20N2O9/c21-12-13(22)15(16(24)25)28-18(14(12)23)29-17(26)10-1-3-11(4-2-10)27-8-7-20-6-5-19-9-20/h1-6,9,12-15,18,21-23H,7-8H2,(H,24,25)/t12-,13-,14+,15-,18-/m0/s1 |

InChI Key |

MHHJOLPETUEANO-GLRLOKQVSA-N |

SMILES |

C1=CC(=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)OCCN3C=CN=C3 |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OCCN3C=CN=C3 |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)OCCN3C=CN=C3 |

Synonyms |

dazoxiben glucuronide |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of Dazoxiben Glucuronide

Glucuronidation as a Phase II Biotransformation Pathway

Glucuronidation is a major Phase II metabolic reaction where a glucuronic acid moiety is attached to a substrate. uomus.edu.iqwikipathways.org This process significantly increases the water solubility of compounds like drugs, pollutants, and endogenous substances, facilitating their excretion through urine or feces. wikipedia.org The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.org

The formation of glucuronides involves two main steps: the synthesis of the activated coenzyme, uridine-5-diphospho-α-D-glucuronic acid (UDPGA), and the subsequent transfer of the glucuronyl group from UDPGA to the substrate. uomus.edu.iq For dazoxiben (B1663000), which contains a carboxylic acid group, this results in the formation of an ester-type glucuronide. drugbank.comnootanpharmacy.in

Identification and Characterization of UDP-Glucuronosyltransferases (UGTs) Involved

The human UGT superfamily consists of two families, UGT1 and UGT2, which are responsible for the glucuronidation of a wide array of compounds. researchgate.net While specific UGT isoforms responsible for dazoxiben glucuronidation are not definitively identified in the provided search results, the process is known to occur. The major metabolite of dazoxiben in human urine has been identified as a glucuronide conjugate. nih.gov

UGT enzymes exhibit substrate specificity, meaning that different isoforms preferentially conjugate different functional groups. nih.gov Dazoxiben possesses a carboxylic acid group, making it a substrate for UGTs that catalyze the formation of acyl glucuronides. drugbank.comnih.gov The regiospecificity of the reaction ensures that the glucuronic acid is attached to the carboxyl group of the dazoxiben molecule.

Studies on the kinetics of thromboxane (B8750289) synthase inhibition by dazoxiben have been conducted. nih.gov However, detailed enzyme kinetic data (such as Km and Vmax) for the specific glucuronidation of dazoxiben are not available in the provided search results.

Inhibitor profiling is a method used to identify which enzymes are involved in a particular metabolic pathway. For example, in studies of other drugs, known inhibitors of specific UGT isoforms are used to see if they affect the rate of glucuronidation. nih.gov While some compounds have been evaluated as inhibitors of thromboxane synthase in comparison to dazoxiben, specific inhibitors of dazoxiben's glucuronidation process have not been detailed. researchgate.net

Comparative Glucuronidation Studies Across Different Biological Systems

In vitro systems such as liver microsomes and hepatocytes are commonly used to study drug metabolism, including glucuronidation. nih.gov These systems contain the UGT enzymes necessary for the reaction. nih.gov The major metabolite of dazoxiben has been successfully isolated from human plasma and urine, confirming that glucuronidation is a significant metabolic pathway in vivo. nih.gov

Advanced Structural Elucidation and Characterization

Spectroscopic Methods for Definitive Structural Assignment

The definitive structure of dazoxiben (B1663000) glucuronide has been elucidated primarily through the application of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. tandfonline.comnih.gov These methods provide complementary information that, when combined, offers a comprehensive structural picture.

Mass Spectrometry (MS):

Initial characterization of the metabolite often begins with mass spectrometry. The electron ionization (EI) mass spectra of dazoxiben and its glucuronide metabolite exhibit remarkable similarity, indicating that the core structure of dazoxiben remains intact within the metabolite. tandfonline.com Key fragments observed at m/z 68, 81, 95, 121, and 188 in both spectra confirm the unaltered presence of the imidazole (B134444) ring, the ethoxy group, and the aromatic ring. tandfonline.com

To analyze the intact conjugate, which is more polar, derivatization is often employed. The trimethylsilyl (B98337) (TMS) derivative of the metabolite produces a more complex mass spectrum. The presence of a molecular ion and predicted fragments for tetra-TMS-dazoxiben glucuronide confirms that the metabolite is a glucuronyl ester of dazoxiben. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR spectroscopy provides crucial information for determining the structure in solution. tandfonline.com By comparing the Fourier transform (FT) NMR spectra of dazoxiben hydrochloride and its metabolite in a D₂O/DCI solution, specific chemical shift changes can be identified. tandfonline.com

A notable downfield shift of the aromatic protons H2' and H6' by 0.23 ppm and H3' and H5' by 0.16 ppm in the metabolite's spectrum, compared to the parent drug, is observed. These shifts are consistent with the esterification of the carboxyl group on the aromatic ring. tandfonline.com This esterification at the C4" position of the aromatic ring is the only explanation for these observed changes. tandfonline.com

Table 1: ¹H-NMR Chemical Shift Assignments for Dazoxiben and its Glucuronide Metabolite in D₂O/DCI

| Proton | Dazoxiben (ppm) | Dazoxiben Glucuronide (ppm) |

|---|---|---|

| H2 | 8.70 | 8.70 |

| H4 | 7.55 | 7.55 |

| H5 | 7.42 | 7.42 |

| H2', H6' | 7.85 | 8.08 |

| H3', H5' | 7.05 | 7.21 |

Data sourced from research on the isolation and characterization of dazoxiben and its glucuronide. tandfonline.com

Determination of Glycosidic Linkage Configuration

The stereochemistry of the glycosidic bond is a critical aspect of the structure of this compound. The linkage is formed between the anomeric carbon of glucuronic acid and the carboxyl group of dazoxiben, creating a glucuronyl ester.

NMR spectroscopy is instrumental in determining the configuration of this linkage. tandfonline.com When the spectra of the metabolite and glucuronic acid are compared in a DMSO-d₆ solution, the anomeric proton (H1''') of the glucuronide ester exhibits a significant esterification shift of 1.2 ppm relative to the β-form of glucuronic acid. This substantial downfield shift is characteristic of the formation of a β-glucuronyl ester. tandfonline.com Therefore, the NMR data conclusively demonstrate that the metabolite is the β-glucuronyl ester of dazoxiben. tandfonline.com

The formation of a β-glycosidic bond is a common phenomenon in drug metabolism, a process often referred to as glucuronidation. wikipedia.org This process increases the water solubility of xenobiotics, facilitating their excretion from the body. wikipedia.orgwikipedia.org The anomeric configuration (α or β) is crucial as it dictates the three-dimensional structure and can influence recognition by enzymes and transporters. uzh.chkhanacademy.org

Conformational Analysis of this compound

While detailed, specific conformational analysis studies exclusively on this compound are not widely published, general principles of conformational analysis can be applied. Conformational analysis aims to understand the spatial arrangement of atoms in a molecule, which can exist in different conformations due to rotation around single bonds. ijpsr.com

For a molecule like this compound, key areas of conformational flexibility include:

The Glucuronic Acid Ring: The pyranose ring of glucuronic acid typically adopts a chair conformation, which is the most stable arrangement.

The Glycosidic Linkage: Rotation around the C-O bond of the ester linkage will influence the relative orientation of the dazoxiben and glucuronyl moieties.

The Ethoxy Linker: The C-C and C-O single bonds in the ethoxy chain connecting the imidazole and benzoic acid rings also allow for rotational freedom.

Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy, a type of 2D NMR, could be employed to determine through-space proximities between protons, providing insights into the preferred conformation in solution. mdpi.com Computational methods, such as Density Functional Theory (DFT) calculations, can also be used to model the potential energy surface and identify low-energy, stable conformations. tuwien.at Such analyses are crucial for understanding how the molecule might interact with biological macromolecules.

Synthetic Approaches and Derivatization Strategies for Research Applications

Chemoenzymatic Synthesis of Dazoxiben (B1663000) Glucuronide

Chemoenzymatic synthesis offers a highly selective and often more environmentally benign alternative to purely chemical methods for the production of glucuronide conjugates. This approach leverages the catalytic activity of enzymes, either in isolated form or within whole microbial cells, to achieve specific glycosylation reactions.

Uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) Enzymes

The glucuronidation of xenobiotics in mammals is catalyzed by a superfamily of enzymes known as uridine 5'-diphospho-glucuronosyltransferases (UGTs). hyphadiscovery.comnih.gov These enzymes facilitate the transfer of glucuronic acid from the high-energy donor, uridine 5'-diphosphoglucuronic acid (UDPGA), to a substrate. researchgate.netresearchgate.net For a carboxylic acid-containing drug like dazoxiben, this results in the formation of a 1-β-O-acyl glucuronide. nih.govosti.gov

The synthesis of dazoxiben glucuronide can be achieved in vitro by incubating dazoxiben with a source of UGT enzymes, such as human liver microsomes (HLM), and the cofactor UDPGA. nih.gov The UGT superfamily comprises several isoforms with varying substrate specificities, including UGT1A and UGT2B families which are primarily responsible for drug metabolism. researchgate.netmdpi.com Specifically, UGT1A1, UGT1A3, UGT1A9, and UGT2B7 are known to be involved in the glucuronidation of various carboxylic acids. mdpi.com While the specific UGT isoform(s) responsible for dazoxiben glucuronidation have not been definitively identified in the literature, a screening study using a panel of recombinant human UGT enzymes could pinpoint the key catalysts. nih.gov This information is valuable for predicting potential drug-drug interactions.

The chemoenzymatic synthesis using UGTs offers high stereoselectivity, exclusively yielding the β-anomer, which is the form produced in vivo. nih.gov The process typically involves incubation of the substrate, enzyme source (e.g., HLM or recombinant UGTs), and UDPGA in a buffered solution at physiological pH and temperature. nih.gov The resulting this compound can then be purified from the reaction mixture using techniques like high-performance liquid chromatography (HPLC).

Table 1: Key UGT Isoforms in Carboxylic Acid Glucuronidation

| UGT Isoform | Common Substrates (Carboxylic Acids) | Typical Location |

|---|---|---|

| UGT1A1 | Bilirubin, Ethacrynic acid | Liver, Intestine |

| UGT1A3 | Mycophenolic acid, Valproic acid | Liver |

| UGT1A9 | Propofol, Mycophenolic acid | Liver, Kidney |

| UGT2B7 | Zomepirac, Diclofenac, Ibuprofen | Liver, Intestine |

This table presents examples of UGT isoforms known to metabolize carboxylic acids and is not exhaustive. The specific isoform for dazoxiben would require experimental determination.

Microbial Biotransformation

Microbial biotransformation presents another powerful chemoenzymatic tool for generating drug metabolites. hyphadiscovery.com Certain microorganisms possess glycosyltransferases that can catalyze the addition of sugar moieties, including glucuronic acid, to xenobiotic compounds. researchgate.netmdpi.com This method can be particularly advantageous for producing metabolites on a larger scale compared to microsomal preparations. hyphadiscovery.com

The process involves screening a panel of diverse microorganisms, such as fungi (e.g., Cunninghamella, Aspergillus, Streptomyces) and bacteria (e.g., Bacillus), for their ability to convert dazoxiben into its glucuronide. hyphadiscovery.comresearchgate.netuni-konstanz.de For instance, various Streptomyces species have been successfully used to produce both acyl and ether glucuronides of different drug candidates. hyphadiscovery.com The selected microbial culture is grown and then incubated with dazoxiben. The microorganism's enzymatic machinery performs the glucuronidation, and the product is subsequently extracted from the culture medium and purified. hyphadiscovery.com This approach can sometimes lead to the formation of other glycosylated derivatives or metabolites, requiring careful analytical characterization of the products. mdpi.comnih.gov

Chemical Synthesis Methodologies for Glucuronide Conjugates

Chemical synthesis provides a robust and scalable route to glucuronide conjugates, although it often requires multi-step procedures involving protection and deprotection of functional groups. researchgate.net

Koenigs-Knorr Procedure

The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds. wikipedia.org In the context of this compound, this would involve the reaction of dazoxiben (the aglycone) with a protected glucuronyl halide, typically an acetobromoglucuronate (methyl (2,3,4-tri-O-acetyl)-α-D-glucopyranosyl bromide)uronate. researchgate.netmdpi.com The reaction is promoted by a heavy metal salt, such as silver carbonate or silver oxide, which acts as a halide acceptor. researchgate.netwikipedia.org

A general synthetic scheme would proceed as follows:

Activation: The glucuronic acid donor is protected, usually as a methyl ester with acetyl groups on the hydroxyls, and converted to a glycosyl bromide.

Coupling: The protected glucuronyl bromide is reacted with dazoxiben in the presence of a promoter like silver carbonate. Given that dazoxiben contains a carboxylic acid, it would first be converted to its cesium or silver salt to enhance its nucleophilicity. nih.gov

Deprotection: The resulting protected this compound is then subjected to deprotection steps, typically alkaline hydrolysis (e.g., with sodium hydroxide (B78521) or lithium hydroxide), to remove the acetyl and methyl ester protecting groups, yielding the final product. mdpi.com

The Koenigs-Knorr reaction often yields the 1,2-trans glycoside, which corresponds to the desired β-anomer, due to neighboring group participation from the C2-acetyl group. wikipedia.org However, optimization of reaction conditions is often necessary to maximize yield and selectivity. nih.gov

Protection/Deprotection Strategies

A key challenge in the chemical synthesis of this compound is the presence of multiple reactive functional groups: a carboxylic acid and an imidazole (B134444) ring. The imidazole ring is nucleophilic and could potentially react with the glucuronyl donor. Therefore, a protection strategy might be necessary, although some syntheses of acyl glucuronides have been successful without protecting other functional groups on the aglycone. acs.org

If protection is required, the imidazole nitrogen could be protected with a suitable group that is stable to the glycosylation conditions but can be removed without affecting the newly formed ester glucuronide linkage. However, the synthesis of many acyl glucuronides proceeds by activating the carboxylic acid (e.g., as a cesium salt) and reacting it directly, which can favor the desired reaction. nih.gov

The glucuronic acid donor must be appropriately protected, typically with acetyl groups on the hydroxyls and a methyl or allyl group on the carboxylic acid. acs.orgmdpi.com Allyl esters are advantageous as they can be removed under very mild conditions using a palladium catalyst, which can be crucial for sensitive acyl glucuronides. acs.org

Table 2: Comparison of Synthetic Strategies for this compound

| Method | Advantages | Disadvantages |

|---|---|---|

| UGT Enzymes | High stereoselectivity (β-anomer), mimics in vivo metabolism. nih.govnih.gov | Can be expensive, may require screening multiple isoforms, lower yields for preparative scale. nih.gov |

| Microbial Biotransformation | Potentially scalable, cost-effective for larger quantities, can produce metabolites from sequential reactions. hyphadiscovery.com | Requires screening of many microbes, may produce a mixture of metabolites, purification can be complex. mdpi.com |

| Koenigs-Knorr Synthesis | Well-established, scalable, good for producing larger quantities of standard. researchgate.netwikipedia.org | Multi-step process, requires protection/deprotection, may use toxic heavy metal salts, potential for side products. researchgate.netmdpi.com |

Preparation of Labeled this compound for Metabolic Tracing Studies

Metabolic tracing studies are crucial for elucidating the absorption, distribution, metabolism, and excretion (ADME) pathways of a drug. These studies require the synthesis of isotopically labeled versions of the drug and its metabolites. science.gov The preparation of labeled this compound would typically involve incorporating a stable isotope (e.g., ¹³C, ²H) or a radioisotope (e.g., ¹⁴C, ³H) into the molecule.

The synthesis would follow one of the chemical or chemoenzymatic routes described above, but starting with a labeled precursor.

Labeled Dazoxiben: The most direct approach is to first synthesize labeled dazoxiben and then subject it to glucuronidation. For example, [¹⁴C]-dazoxiben could be prepared and then converted to its glucuronide using microbial biotransformation or a chemical method. The position of the label is critical and should be placed on a part of the molecule that is not cleaved during metabolism to allow for effective tracing. science.gov

Labeled Glucuronic Acid: Alternatively, a labeled glucuronic acid donor, such as UDP-[¹⁴C]glucuronic acid, could be used in an enzymatic synthesis with unlabeled dazoxiben. This would label the glucuronide moiety specifically.

The choice of isotope depends on the analytical method used for detection. Stable isotopes like ¹³C and ²H are used in conjunction with mass spectrometry, providing a safe and effective way to trace metabolic pathways. lucerna-chem.ch Radioisotopes like ¹⁴C and ³H are detected by scintillation counting or accelerator mass spectrometry and are often considered the gold standard for quantitative ADME studies. science.gov The synthesis of such labeled compounds requires specialized facilities and expertise in handling isotopic materials.

Analytical Methodologies for Quantitation and Identification in Preclinical Matrices

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

High-Performance Liquid Chromatography (HPLC) has been a foundational technique for the quantitative analysis of Dazoxiben (B1663000) and its glucuronide metabolite in biological fluids. tandfonline.comnih.gov A specific HPLC method was developed to measure levels of both the parent drug and Dazoxiben glucuronide in plasma and urine. tandfonline.com This method allows for the direct estimation of the glucuronide without requiring prior enzymatic hydrolysis, which streamlines the analytical process. tandfonline.com

The chromatographic separation is typically achieved on a reverse-phase column. An internal standard is incorporated to ensure accuracy and reproducibility. tandfonline.com For instance, a method utilized a µ-Bondapak C18 column with a mobile phase consisting of a mixture of methanol (B129727) and a pH 7.0 phosphate (B84403) buffer, demonstrating the separation of Dazoxiben, its glucuronide, and an internal standard. tandfonline.com While early studies utilized HPLC, modern drug metabolism studies frequently employ Ultra-High-Performance Liquid Chromatography (UHPLC) for its advantages in speed, resolution, and sensitivity, which would be applicable for high-throughput preclinical sample analysis. unil.ch

Table 1: Example HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | Waters Model 6000A pump, WISP 710B autoinjector, Model 440 UV detector |

| Column | µ-Bondapak C18 |

| Mobile Phase | Methanol : 0.05 M Phosphate Buffer (pH 7.0) (25:75, v/v) |

| Flow Rate | 2 ml/min |

| Detection | UV at 254 nm |

| Internal Standard | UK-36,668 |

Data sourced from Stopher et al. (1981) tandfonline.com

This HPLC method demonstrated good specificity, with no interfering peaks from endogenous components in blank plasma. tandfonline.com The limit of sensitivity for the glucuronide metabolite was reported to be 100 ng/ml in plasma. tandfonline.com

Hyphenated Mass Spectrometry Techniques (LC-MS, LC-MS/MS, HRMS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive identification and sensitive quantification of drug metabolites. researchgate.net For this compound, electron ionization mass spectrometry was initially used to characterize the metabolite after its isolation from urine. tandfonline.comnih.gov The mass spectra of the metabolite and the parent drug, Dazoxiben, were very similar, indicating that the core structure of Dazoxiben remained intact in the metabolite. tandfonline.com The presence of a glucuronyl ester of Dazoxiben was confirmed by analyzing the trimethylsilyl (B98337) (TMS)-derivatized metabolite, which showed a molecular ion and predicted fragments for tetra-TMS-dazoxiben glucuronide. tandfonline.com

Modern analytical laboratories would employ LC-tandem mass spectrometry (LC-MS/MS) for such analyses. researchgate.netscispace.com This technique offers superior selectivity and sensitivity, enabling direct measurement from complex biological matrices with minimal sample cleanup. scispace.com In a typical LC-MS/MS workflow, the precursor ion corresponding to this compound would be selected and fragmented to produce characteristic product ions, which are then monitored for quantification using techniques like Multiple Reaction Monitoring (MRM). This approach provides high specificity and allows for very low detection limits, which is crucial for pharmacokinetic studies in preclinical animal models. researchgate.net

Nuclear Magnetic Resonance (NMR) for Quantitative and Qualitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in the definitive structural elucidation of the Dazoxiben metabolite. tandfonline.comnih.gov By comparing the ¹H-NMR spectra of Dazoxiben and the isolated metabolite, researchers confirmed the identity as a glucuronide conjugate. tandfonline.com The analysis demonstrated that the metabolite is specifically the β-glucuronyl ester of Dazoxiben. tandfonline.com

The NMR data revealed a significant downfield shift (1.2 p.p.m.) for the anomeric proton (H1''') of the glucuronic acid moiety, which is characteristic of esterification. tandfonline.com This detailed structural information is something that mass spectrometry alone cannot typically provide.

Table 2: Comparative ¹H-NMR Spectral Assignments for Dazoxiben and its Glucuronide Metabolite

| Proton Assignment | Dazoxiben (δ, p.p.m.) | This compound (δ, p.p.m.) |

|---|---|---|

| H2' | 7.5 | 7.5 |

| H4' | 7.6 | 7.6 |

| H5' | 7.0 | 7.0 |

| H2'', 6'' | 7.9 | 7.9 |

| H1''' | - | 5.9 |

| H2''', 3''', 4''' | - | 3.8 |

| H5''' | - | 4.3 |

Spectra recorded in D₂O/DCI solution. Data sourced from Stopher et al. (1981) tandfonline.com

Sample Preparation and Extraction Protocols for Biological Samples (e.g., plasma, urine, tissue homogenates from animal models, in vitro incubations)

Effective sample preparation is crucial to remove interfering substances from biological matrices and to concentrate the analyte before instrumental analysis. researchgate.net For this compound, different protocols have been applied depending on the biological matrix.

Urine: The isolation of the metabolite from human urine was achieved using a combination of column chromatography techniques. Initially, urine was passed through an Amberlite XAD-2 resin column. The fraction containing the metabolite was further purified using silica (B1680970) gel column chromatography. tandfonline.com

Plasma: For quantitative analysis in plasma, a method involving extraction onto activated charcoal was developed. tandfonline.com Plasma samples, with an added internal standard, were treated with charcoal to adsorb the drug and its metabolite. After washing, the compounds were eluted from the charcoal with a methanol-ammonia solution. The eluate was then evaporated, and the residue was reconstituted for HPLC injection. tandfonline.com The recovery of the glucuronide from plasma using this method was approximately 60%. tandfonline.com

Modern approaches for glucuronide analysis often utilize solid-phase extraction (SPE), which can offer cleaner extracts and higher reproducibility compared to liquid-liquid or charcoal-based extractions. scispace.combiotage.co.jp Protein precipitation is another common and rapid sample preparation technique, often used before direct injection into an LC-MS/MS system, where a sample is treated with a solvent like acetonitrile (B52724) to precipitate proteins, which are then removed by centrifugation. sigmaaldrich.com

Mechanistic Investigations of Dazoxiben Glucuronide Biological Activity

Metabolic Stability and β-Glucuronidase-Mediated Deconjugation in Gastrointestinal and Other Biological Compartments

The metabolic stability of a drug and its metabolites is a key determinant of its pharmacokinetic profile. Dazoxiben (B1663000) is rapidly eliminated, partly through renal excretion and partly through conjugation to its ester glucuronide. tandfonline.com Following oral administration, plasma concentrations of dazoxiben glucuronide are substantially higher than those of the parent drug. tandfonline.com The similar elimination half-lives of dazoxiben and its glucuronide suggest that the elimination rate of the metabolite is likely limited by its formation rate from the parent compound. tandfonline.com

Glucuronidation is a Phase II metabolic process that typically increases the water solubility of xenobiotics, facilitating their excretion. nih.gov However, glucuronide conjugates, especially those excreted in the bile, can enter the gastrointestinal (GI) tract. The gut microbiota houses a vast array of enzymes, including β-glucuronidases (GUS), which can reverse this metabolic step. nih.govfrontiersin.org These bacterial enzymes catalyze the hydrolysis of the glucuronide moiety, releasing the original aglycone (the parent drug). nih.govacs.org

This deconjugation process is significant for several reasons:

Local Activity/Toxicity: The reactivation of a drug within the GI lumen can lead to local pharmacological effects or toxicity. For example, the reactivation of SN-38, the active metabolite of the chemotherapy drug irinotecan, by gut bacterial GUS is linked to severe diarrhea. acs.orgunc.edupnas.org

While specific studies on the stability of this compound in the GI tract are not extensively detailed in the available literature, the general principles of drug metabolism strongly suggest its susceptibility to deconjugation by gut microbial β-glucuronidases. Bacteria from phyla such as Firmicutes and Bacteroidetes, which are common in the human gut, are known producers of these enzymes. nih.govfrontiersin.org Therefore, it is highly probable that this compound undergoes hydrolysis in the intestine, releasing active dazoxiben that can be reabsorbed.

Assessment of Intrinsic Biological Activity in In Vitro Cell-Based Assays

A critical aspect of understanding a metabolite's role is determining if it possesses any intrinsic biological activity. Generally, glucuronidation serves as a detoxification pathway, converting a pharmacologically active compound into an inactive, excretable form. acs.orgscribd.comrsc.org The addition of a large, polar glucuronic acid molecule can sterically hinder the metabolite from binding to the parent drug's target receptor or enzyme. researchgate.net

In the case of this compound, research indicates a significant reduction in pharmacological activity compared to the parent compound. Early investigations in rabbits showed that the glucuronide conjugate exhibited weak pharmacological activity, estimated to be approximately one-twentieth (5%) that of dazoxiben. tandfonline.com This finding aligns with the general principle that glucuronide metabolites are typically much less active than their parent drugs. scribd.com While some glucuronides, such as morphine-6-glucuronide, are known to be pharmacologically active, this is considered an exception rather than the rule. rsc.orgucc.edu.gh The substantial loss of activity for this compound suggests it does not significantly contribute to the primary therapeutic effects of dazoxiben.

Pharmacological Receptor Binding and Enzyme Inhibition Profiling of the Glucuronide Metabolite (comparing with parent compound)

Dazoxiben's primary mechanism of action is the potent and selective inhibition of thromboxane (B8750289) A2 synthase, an enzyme critical for the conversion of prostaglandin (B15479496) endoperoxides into thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. ncats.ionih.gov In vitro studies have quantified this inhibitory activity.

Table 1: In Vitro Thromboxane Synthase Inhibition

| Compound | System | IC₅₀ | Source(s) |

|---|---|---|---|

| Dazoxiben | Clotting human whole blood | 0.3 µM | medchemexpress.com, glpbio.com |

| Dazoxiben | Rat whole blood | 0.32 µg/mL | nih.gov |

| Dazoxiben | Rat kidney glomeruli | 1.60 µg/mL | nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The conjugation of dazoxiben at its carboxylic acid group to form the β-glucuronyl ester results in a molecule with significantly different structural and chemical properties. tandfonline.com This structural alteration is the basis for the observed decrease in biological activity. The bulky and polar glucuronide moiety drastically changes the molecule's size, shape, and charge distribution, which are critical for high-affinity binding to the active site of thromboxane synthase. Consequently, the ability of this compound to inhibit the enzyme is severely compromised compared to the parent compound. While direct enzyme binding assay data for the glucuronide is not available, the weak in vivo activity reported strongly supports its profile as a significantly less potent inhibitor of thromboxane synthase. tandfonline.com

Cellular Uptake and Transport Mechanisms in Model Systems

The movement of drugs and their metabolites across biological membranes is often mediated by specialized transport proteins. To study these processes in vitro, cell-based models that mimic physiological barriers are employed. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is considered a "gold standard" for modeling the human intestinal epithelium. nih.govcore.ac.uk When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and express a variety of transporters and metabolic enzymes found in the small intestine. nih.govevotec.com

The Caco-2 permeability assay is used to determine a compound's rate of transport across the cell monolayer, from which an apparent permeability coefficient (Papp) is calculated. medtechbcn.com This assay can measure transport in both directions: from the apical (lumen-facing) to the basolateral (blood-facing) side (A-B), and vice versa (B-A). A significant difference between these directional fluxes (an efflux ratio >2) indicates the involvement of active efflux transporters. evotec.comcreative-bioarray.com

While specific studies detailing the transport of this compound in Caco-2 or other model systems are limited, the behavior of other drug glucuronides provides a strong indication of the likely mechanisms. Glucuronide metabolites are often substrates for efflux transporters belonging to the ATP-binding cassette (ABC) superfamily, such as Multidrug Resistance-associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), as well as uptake transporters like Organic Anion-Transporting Polypeptides (OATPs). nih.govresearchgate.netuzh.chdovepress.com

Table 2: Common Transporters Involved in Glucuronide Disposition

| Transporter Family | Common Members | Location/Function | Potential Role for this compound | Source(s) |

|---|---|---|---|---|

| ABC Transporters | MRP2 (ABCC2), BCRP (ABCG2) | Apical membrane of intestinal cells and hepatocytes; mediate efflux into the gut lumen or bile. | Likely substrate for apical efflux in the intestine, limiting reabsorption. | nih.gov, nih.gov |

| OATP Transporters | OATP1B1, OATP1B3, OATP2B1 | Basolateral (blood-facing) membrane of hepatocytes and other cells; mediate cellular uptake from circulation. | Potential substrate for hepatic uptake from the blood, facilitating clearance. | researchgate.net, uzh.ch, mdpi.com |

Dazoxiben Glucuronide As a Research Tool and Translational Research Focus Non Clinical

Application in In Vitro Drug Disposition and Metabolism Screening

The study of dazoxiben's metabolic fate, leading to the formation of dazoxiben (B1663000) glucuronide, is a key aspect of in vitro drug disposition and metabolism screening. Glucuronidation represents a critical Phase II metabolic pathway for many xenobiotics, converting them into more water-soluble compounds that can be readily eliminated. nih.gov In vitro systems, such as human liver microsomes, are instrumental in characterizing the kinetics of such biotransformations.

Investigations into the glucuronidation of various compounds using these in vitro models have highlighted the critical need for standardized experimental conditions. Factors such as protein concentration and the specific composition of the incubation medium can significantly influence the kinetic parameters observed. nih.gov For compounds like dazoxiben that undergo extensive glucuronidation, these in vitro screening assays are vital for predicting their in vivo metabolic clearance. The formation of dazoxiben glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), and understanding the specific UGT isoforms involved is crucial for predicting potential drug-drug interactions and inter-individual variability in metabolism. nih.gov

The process within these in vitro systems involves incubating the parent drug, dazoxiben, with a source of UGT enzymes (e.g., liver microsomes) and the co-factor UDP-glucuronic acid. The rate of formation of this compound is then measured over time to determine key kinetic parameters. These data are foundational for building pharmacokinetic models that predict how the drug will be handled by the body. nih.gov

| Parameter | Description | Relevance in this compound Studies |

|---|---|---|

| Enzyme Source | Typically human liver microsomes (HLM) or recombinant UGT enzymes. | Allows for the characterization of the specific enzymes responsible for dazoxiben glucuronidation. |

| Co-factor | Uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) is the required sugar donor. | Essential for the enzymatic transfer of glucuronic acid to dazoxiben. |

| Kinetic Parameters (Km, Vmax) | Michaelis constant (Km) reflects substrate affinity; Maximum velocity (Vmax) reflects the maximum rate of reaction. | Helps predict the efficiency and capacity of the glucuronidation pathway for dazoxiben at different concentrations. |

| Inhibitors | Compounds known to inhibit specific UGT isoforms. | Used to identify the specific UGTs involved in forming this compound. |

Investigation in Preclinical Animal Models of Disease (focus on mechanistic insights rather than therapeutic outcomes)

One area of investigation involves models of ischemia. For instance, in a canine model of splanchnic artery occlusion shock, the administration of dazoxiben was shown to moderate the rise in plasma beta-glucuronidase activity. nih.gov This enzyme is often released during cellular injury, so its modulation suggests a reduction in tissue damage in the ischemic region. nih.gov This finding provides a mechanistic link between the pharmacological action of dazoxiben (inhibition of thromboxane (B8750289) synthesis) and a cellular-level protective effect, independent of the ultimate therapeutic outcome. The metabolic processing of dazoxiben into its glucuronide conjugate occurs concurrently during these in vivo studies, influencing the parent drug's duration of action and clearance.

These preclinical studies are not designed to simply test efficacy, but to understand the "how" and "why" of a drug's effect. nih.gov By measuring biomarkers like beta-glucuronidase, researchers can gain insights into the pathways affected by the drug, offering a more nuanced understanding than observing a simple clinical endpoint.

| Preclinical Model | Compound Administered | Key Mechanistic Finding | Implication |

|---|---|---|---|

| Canine Splanchnic Artery Occlusion | Dazoxiben | Moderated the rise of plasma beta-glucuronidase activity following ischemia. nih.gov | Suggests a moderation of tissue damage and cellular injury at a biochemical level. |

| Canine Circulatory Shock Model | Dazoxiben | Effectively suppressed plasma thromboxane concentrations. nih.gov | Confirms target engagement and primary mechanism of action in a whole-animal system. |

Contribution to Understanding Thromboxane Biosynthesis Pathway Modulation

Research involving dazoxiben has been fundamental to elucidating the complexities of the thromboxane biosynthesis pathway and the consequences of its modulation. Dazoxiben acts as a selective inhibitor of thromboxane synthase, the enzyme that converts prostaglandin (B15479496) endoperoxides (PGH2) into thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.

By blocking this specific step, dazoxiben causes the precursor PGH2 to accumulate. In vitro and ex vivo studies using platelets have demonstrated that this accumulation leads to a redirection of the pathway. nih.gov The excess endoperoxides can be shunted towards the synthesis of other prostaglandins (B1171923), such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, particularly when sources of prostacyclin synthase (e.g., vascular endothelial cells) are present. nih.gov

This "endoperoxide shunt" phenomenon was observed in studies with volunteers treated with dazoxiben, where decreased production of thromboxane B2 (the stable metabolite of TXA2) was accompanied by an increase in 6-keto-PGF1α (the stable metabolite of PGI2) in clotted whole blood. nih.gov This demonstrates a key mechanistic insight: inhibiting one branch of the arachidonic acid cascade can actively enhance another, counter-regulatory branch. The metabolic conversion of dazoxiben to this compound is a parallel process that governs the duration of this pathway modulation in vivo.

Development of Glucuronide Prodrug Concepts and Activation Mechanisms

While dazoxiben itself is an active drug, the principles of its metabolism via glucuronidation are highly relevant to the development of glucuronide prodrug concepts. A prodrug is an inactive or less active molecule that is converted into an active drug in the body, often to overcome issues like poor solubility or to achieve targeted delivery. nih.govresearchgate.net

The glucuronide prodrug strategy leverages the body's own metabolic enzymes. In this approach, a glucuronic acid moiety is attached to a parent drug, often rendering it more water-soluble and temporarily inactive. nih.gov The activation mechanism relies on the cleavage of the glucuronide linkage, which can be catalyzed by β-glucuronidase enzymes. These enzymes are found throughout the body but can be present at elevated levels in specific microenvironments, such as tumors or areas of inflammation, offering a potential mechanism for targeted drug release.

The general activation mechanism for many such prodrugs involves a two-step process:

Enzymatic Cleavage: β-glucuronidase hydrolyzes the glycosidic bond, releasing the parent drug linked to a spacer.

Intramolecular Cyclization/Elimination: The resulting intermediate is often designed to be unstable, undergoing a rapid, spontaneous chemical reaction (like a 1,6-elimination) to release the active drug. nih.govmdpi.com

This concept allows for precise control over the rate of drug release through the chemical design of the linker or spacer molecule. mdpi.commdpi.com The extensive glucuronidation of compounds like dazoxiben provides a practical example of how the body readily processes such linkages, underpinning the biological feasibility of the glucuronide prodrug approach for other therapeutic agents.

Emerging Research Areas and Future Perspectives

High-Throughput Screening for Glucuronide Metabolite Characterization

High-throughput screening (HTS) has become an indispensable tool in drug discovery and development, enabling the rapid assessment of large numbers of compounds. wikipedia.orgsolvobiotech.com In the context of glucuronide metabolites, HTS assays are being developed to characterize their formation and interaction with metabolizing enzymes. These automated platforms allow for the efficient screening of compound libraries to identify potential substrates and inhibitors of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. bioivt.comwikipedia.org

The primary goal of HTS in this area is to identify "hits" or "leads" that can inform on a compound's metabolic profile early in the drug development process. wikipedia.org HTS assays for UGTs often face challenges due to the enzymes' poor stability, low expression levels, and broad substrate specificity. bioivt.com To overcome these hurdles, fluorescence-based assays using recombinant enzymes are often employed in a multi-well plate format, amenable to robotic liquid handling and automated data analysis. wikipedia.org

Table 1: Key Features of High-Throughput Screening for Glucuronide Characterization

| Feature | Description |

| Automation | Robotic systems for liquid handling, plate transport, and detection enable the screening of thousands of compounds daily. |

| Miniaturization | Assays are typically performed in 96, 384, or 1536-well microplates to reduce reagent consumption and cost. |

| Detection Methods | Fluorescence, luminescence, and mass spectrometry are common detection methods to quantify glucuronide formation or enzyme inhibition. |

| Enzyme Sources | Recombinant UGT enzymes, human liver microsomes, or hepatocytes are used to model in vivo metabolism. |

| Data Analysis | Specialized software is used for data processing, quality control, and hit identification. |

While specific high-throughput screening data for Dazoxiben (B1663000) glucuronide is not extensively published, the existing HTS methodologies for UGT profiling provide a clear framework for how such characterization would be approached.

Advanced Computational Modeling and Molecular Dynamics Simulations of Glucuronidation Processes

Computational modeling and molecular dynamics (MD) simulations have emerged as powerful tools to investigate the intricacies of drug metabolism at a molecular level. nih.gov These in silico methods are increasingly used to predict the metabolic fate of drug candidates, including their potential for glucuronidation. dundee.ac.uk By simulating the interactions between a drug molecule and a UGT enzyme, researchers can gain insights into binding affinities, reaction mechanisms, and the structural determinants of substrate specificity. acanthusresearch.comnih.gov

MD simulations can model the dynamic conformational changes of UGT enzymes upon substrate binding, providing a deeper understanding of the catalytic process. acanthusresearch.com This information is invaluable for predicting which UGT isoforms are likely to metabolize a new chemical entity and for identifying potential drug-drug interactions. acanthusresearch.com Machine learning algorithms, trained on large datasets of known UGT substrates and inhibitors, are also being developed to create predictive models for glucuronidation. dundee.ac.ukacanthusresearch.com

For Dazoxiben, computational models could be employed to:

Predict which specific UGT isoforms are responsible for its glucuronidation.

Simulate the binding of Dazoxiben to the active site of these UGTs.

Estimate the likelihood of Dazoxiben or its glucuronide inhibiting other UGT enzymes.

These computational approaches offer a cost-effective and time-efficient means to prioritize experimental studies and to guide the design of new drug candidates with improved metabolic profiles.

Table 2: Applications of Computational Modeling in Glucuronidation Research

| Modeling Technique | Application |

| Molecular Docking | Predicts the preferred binding orientation of a substrate within the UGT active site. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the enzyme-substrate complex over time, revealing conformational changes and interaction stability. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Provides a detailed understanding of the chemical reaction mechanism of glucuronide conjugation. |

| Machine Learning | Develops predictive models for UGT substrate specificity and inhibition based on large datasets. |

Interplay between Glucuronidation and the Microbiome in Xenobiotic Fate (non-clinical)

The gut microbiome plays a significant role in the metabolism and disposition of many drugs and other foreign compounds (xenobiotics). medchemexpress.comxenotech.com Glucuronide metabolites, which are often excreted from the liver into the gastrointestinal tract via the bile, can be acted upon by bacterial enzymes, particularly β-glucuronidases. nih.govthomastobin.com

In a process known as deconjugation, these microbial enzymes can cleave the glucuronic acid moiety from the drug metabolite, releasing the parent drug back into the intestine. thomastobin.com This can lead to the reabsorption of the drug, a phenomenon called enterohepatic recirculation. nih.gov This process can significantly alter the pharmacokinetic profile of a drug, potentially leading to increased systemic exposure and, in some cases, toxicity. medchemexpress.com

Novel Applications of Dazoxiben Glucuronide in Biomedical Research

While research has primarily focused on the parent compound, Dazoxiben, for its therapeutic effects, its major metabolite, this compound, holds potential for novel applications in biomedical research. thomastobin.com

One of the primary applications of synthesized drug metabolites is their use as analytical reference standards . nih.gov The availability of pure this compound is essential for the accurate quantification of this metabolite in biological samples (e.g., plasma, urine) during pharmacokinetic and metabolism studies of Dazoxiben. These standards are crucial for validating analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), used in preclinical and clinical drug development.

Furthermore, this compound can be utilized as a tool in in vitro drug-drug interaction studies . acanthusresearch.com It can be used to investigate whether the metabolite itself is an inhibitor or substrate of drug-metabolizing enzymes (like UGTs) or drug transporters. wikipedia.org Such studies are important for assessing the potential for Dazoxiben to be the victim or perpetrator of clinically significant drug-drug interactions.

Another potential application is in the study of bacterial β-glucuronidases . This compound could serve as a specific substrate in assays designed to screen for inhibitors of these microbial enzymes. Identifying potent and selective inhibitors of gut microbial β-glucuronidases is an area of active research aimed at mitigating drug-induced gastrointestinal toxicity.

Although specific novel applications of this compound are not widely documented in publicly available literature, its role as an analytical standard and a tool for in vitro metabolic studies represents a significant contribution to the comprehensive understanding of Dazoxiben's pharmacology.

Q & A

Basic: What analytical methods are commonly employed to quantify Dazoxiben glucuronide in biological matrices?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. Key steps include:

- Sample Preparation : Hydrolysis using β-glucuronidase enzymes (e.g., Helix pomatia or E. coli-derived) to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) to isolate metabolites .

- Chromatographic Separation : Reversed-phase columns (C18) with gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve polar glucuronides .

- Validation Parameters : Limits of detection (LOD < 0.1 ng/mL), linearity (R² > 0.99), and intra-day precision (<15% CV) must be established per FDA guidelines .

- Internal Standards : Stable isotope-labeled analogs (e.g., deuterated this compound) to correct for matrix effects .

Basic: Which enzymatic pathways govern the glucuronidation of Dazoxiben?

Answer:

this compound formation is mediated by UDP-glucuronosyltransferase (UGT) isoforms, primarily UGT1A and UGT2B subfamilies. Methodological approaches to identify responsible isoforms include:

- Recombinant UGT Assays : Incubate Dazoxiben with human recombinant UGTs (e.g., UGT1A1, 1A9) to measure activity .

- Microsomal Studies : Use liver microsomes with selective inhibitors (e.g., bilirubin for UGT1A1) to assess isoform-specific contributions .

- Kinetic Analysis : Calculate Km and Vmax values to compare catalytic efficiency across isoforms .

Advanced: How can researchers address variability in pharmacokinetic (PK) data for this compound?

Answer:

Variability in PK data (e.g., urinary excretion rates) arises from genetic polymorphisms (e.g., UGT1A1*28), renal function, and drug interactions. Mitigation strategies include:

- CYP/UGT Phenotyping : Pre-screen subjects for UGT1A1 genotypes to stratify cohorts .

- Creatinine Correction : Normalize urinary metabolite concentrations to creatinine levels to account for renal excretion variability .

- Population PK Modeling : Use nonlinear mixed-effects models (NONMEM) to identify covariates (e.g., age, liver function) influencing exposure .

Advanced: What experimental designs optimize in vivo studies of this compound’s therapeutic effects?

Answer:

- Dose-Ranging Studies : Administer multiple doses (e.g., 1–10 mg/kg) in rodent models to establish dose-response relationships and toxicity thresholds .

- Longitudinal Sampling : Collect blood/urine at intervals (e.g., 0–72 hours post-dose) to capture metabolite kinetics .

- Tissue-Specific Analysis : Use microdialysis (e.g., striatum in rats) to measure brain penetration, paired with LC-MS/MS for glucuronide detection .

- Control Groups : Include sham-operated animals or UGT-knockout models to isolate glucuronidation-dependent effects .

Advanced: How should contradictory data on tissue-specific distribution of this compound be analyzed?

Answer:

Contradictions (e.g., higher hepatic vs. plasma concentrations) require:

- Mechanistic Studies : Investigate transport proteins (e.g., MRP2) using transfected cell lines to assess biliary excretion .

- Bayesian Flux Analysis : Apply Markov Chain Monte Carlo (MCMC) simulations to estimate gluconeogenesis/glycogenolysis contributions to tissue-specific enrichment .

- Statistical Reconciliation : Use one-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare group means, ensuring power >80% to detect differences .

Advanced: What strategies improve sensitivity in detecting low-abundance this compound metabolites?

Answer:

- Derivatization : Use pentafluorobenzoyl chloride to enhance ionization efficiency in GC-MS .

- Microextraction by Packed Sorbent (MEPS) : Pre-concentrate metabolites from small-volume samples (e.g., 50 µL plasma) .

- High-Resolution MS (HRMS) : Employ Q-TOF or Orbitrap systems (resolving power >30,000) to distinguish isotopic patterns of glucuronides .

Basic: How is glucuronide stability assessed during long-term storage of biological samples?

Answer:

- Stability Studies : Store aliquots at -80°C and analyze degradation over 1–12 months; include freeze-thaw cycles to mimic real-world conditions .

- Additives : Use sodium azide (0.1%) or EDTA to inhibit microbial/enzymatic degradation .

- Quality Controls : Spike samples with stable isotope analogs to monitor recovery rates during storage .

Advanced: What computational tools model this compound’s interaction with UGT enzymes?

Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities between Dazoxiben and UGT active sites .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors (e.g., logP, polar surface area) to predict glucuronidation rates .

- Systems Biology : Integrate RNA-seq data from human hepatocytes to map UGT expression patterns under varying metabolic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.